molecular formula C6H8N2O2 B2873671 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde CAS No. 1692189-84-6

1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B2873671
CAS No.: 1692189-84-6
M. Wt: 140.142
InChI Key: DHXICFHDKHRNAA-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a hydroxyethyl group at the 1-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Safety and Hazards

Handling “1-(2-Hydroxyethyl)imidazole-4-carbaldehyde” requires strict safety measures due to potential skin, eye, and respiratory irritation, as well as sensitization and long-term health risks . Therefore, proper safety protocols such as wearing protective equipment, working in well-ventilated areas, and following appropriate storage and disposal procedures are crucial .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products:

    Oxidation: 1-(2-Hydroxyethyl)imidazole-4-carboxylic acid.

    Reduction: 1-(2-Hydroxyethyl)imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The hydroxyethyl and aldehyde groups play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde can be compared to other imidazole derivatives, such as:

The presence of the hydroxyethyl group in this compound provides unique reactivity and functionality, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-(2-hydroxyethyl)imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-2-1-8-3-6(4-10)7-5-8/h3-5,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXICFHDKHRNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692189-84-6
Record name 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde
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